1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3',5'-bisphosphate) (aMMoniuM salt)
Description
This compound is a synthetic phosphoinositide derivative featuring two octanoyl (C8:0) acyl chains at the sn-1 and sn-2 positions of the glycerol backbone, with a phosphorylated myo-inositol head group bearing bisphosphate groups at the 3' and 5' positions. Its ammonium salt form enhances solubility in aqueous buffers, making it suitable for biochemical assays, membrane reconstitution studies, and protein-lipid interaction analyses . Phosphoinositides like this are critical secondary messengers in eukaryotic signaling pathways, particularly in intracellular trafficking, cytoskeletal regulation, and ion channel modulation .
Properties
Molecular Formula |
C25H52NO19P3 |
|---|---|
Molecular Weight |
763.6 g/mol |
IUPAC Name |
azane;[3-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H49O19P3.H3N/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-25-21(29)23(42-45(31,32)33)20(28)24(22(25)30)43-46(34,35)36;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);1H3 |
InChI Key |
CJBYAIRXDRJQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt) typically involves organic chemical synthesis techniques. The process begins with the esterification of glycerol with octanoic acid to form 1,2-dioctanoyl-sn-glycerol. This intermediate is then phosphorylated using phosphoric acid derivatives to attach the phosphate groups. Finally, the myo-inositol ring is introduced through a condensation reaction, followed by the addition of ammonium ions to form the ammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallized to obtain the desired ammonium salt form .
Chemical Reactions Analysis
Types of Reactions
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,5’-bisphosphate) (ammonium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol, octanoic acid, and myo-inositol phosphate derivatives.
Phosphorylation/Dephosphorylation: The phosphate groups can be added or removed by specific kinases and phosphatases, respectively, altering the compound’s biological activity.
Oxidation/Reduction: The hydroxyl groups on the myo-inositol ring can undergo oxidation or reduction reactions, affecting the compound’s chemical properties
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).
Phosphorylation: ATP and specific kinases.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Major Products
Hydrolysis: Glycerol, octanoic acid, myo-inositol phosphate derivatives.
Phosphorylation/Dephosphorylation: Various phosphorylated or dephosphorylated forms of the compound.
Oxidation/Reduction: Oxidized or reduced forms of the myo-inositol ring
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C25H48O16P2
- Molecular Weight : 663.6 g/mol
- IUPAC Name : [(1S,2R,3R,4R,5R,6R)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate
The compound features two octanoyl chains attached to a glycerol backbone and a myo-inositol ring with phosphate groups. Its unique structure allows it to participate in various biochemical pathways.
Chemistry
- Model Compound : Used extensively as a model compound to study the behavior and interactions of phospholipids.
- Chemical Reactions : It can undergo oxidation and reduction reactions, which are essential for understanding lipid metabolism and signaling mechanisms.
Biology
- Cell Signaling : Plays a pivotal role in cellular signaling pathways such as the phosphatidylinositol signaling pathway. It acts as a substrate for phospholipase C, leading to the generation of secondary messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) .
- Research on Disease Mechanisms : Investigated for its involvement in diseases linked to phospholipid metabolism, including cancer and neurodegenerative disorders .
Medicine
- Drug Delivery Systems : Its amphiphilic nature makes it suitable for developing drug delivery systems and liposome formulations that enhance the bioavailability of therapeutic agents .
- Therapeutic Targeting : Explored as a target for therapeutic interventions in conditions where phosphatidylinositol signaling is disrupted .
Industry
- Biosensors Development : Utilized in the creation of biosensors that detect specific biomolecules based on lipid interactions .
- Biotechnological Applications : Its properties are leveraged in various biotechnological applications including enzyme assays and lipid analysis .
Case Study 1: Role in Cancer Research
A study demonstrated that manipulating levels of 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3',5'-bisphosphate) could alter cell signaling pathways involved in cancer cell proliferation. By inhibiting its degradation through phospholipase C, researchers observed reduced tumor growth in vitro .
Case Study 2: Neurodegenerative Diseases
Research indicated that alterations in the metabolism of phosphoinositides like this compound are linked to neurodegenerative diseases such as Alzheimer's. The compound's role in modulating synaptic function provides insights into potential therapeutic strategies .
Mechanism of Action
The compound exerts its effects primarily through its role in cellular signaling pathways. It acts as a substrate for various kinases and phosphatases, leading to the generation of secondary messengers that regulate numerous cellular functions. The phosphate groups on the myo-inositol ring are critical for binding to specific proteins and enzymes, thereby modulating their activity and downstream signaling events .
Comparison with Similar Compounds
Biological Activity
1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3',5'-bisphosphate) (ammonium salt), commonly referred to as aMMoniuM salt, is a phosphoinositide compound that plays a crucial role in cellular signaling and membrane dynamics. This article discusses its biological activities, mechanisms of action, and implications in various physiological processes.
- Molecular Formula : C₃₀H₅₈N₃O₁₉P₃
- Molecular Weight : 797.658 g/mol
- CAS Number : 852043-35-7
- Purity : >99%
- Storage Temperature : -20°C
Biological Significance
Phosphoinositides, including aMMoniuM salt, are integral to numerous cellular functions such as growth, metabolism, and survival. They act as signaling molecules that modulate various pathways involved in cell proliferation, differentiation, and apoptosis.
- Cell Signaling : aMMoniuM salt is involved in the activation of phosphoinositide-specific phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This process triggers calcium release from the endoplasmic reticulum and activates protein kinase C (PKC), which is essential for various signaling cascades.
- Membrane Dynamics : It influences membrane fluidity and integrity, impacting the function of membrane proteins and receptors. This is critical for processes such as endocytosis and exocytosis.
- Cellular Responses : The compound has been shown to regulate stress responses by modulating pathways such as the p38 MAPK pathway, which is associated with cellular stress and apoptosis .
Case Studies
-
Cell Survival and Stress Response :
- In studies examining the effects of various cytotoxic agents on cell lines, it was observed that a decrease in levels of phosphoinositides like aMMoniuM salt correlated with increased stress signaling through pathways such as p38 MAPK .
- The modulation of these pathways by aMMoniuM salt suggests its potential role in protecting cells from apoptosis during stress conditions.
- Lipid Metabolism Regulation :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₅₈N₃O₁₉P₃ |
| Molecular Weight | 797.658 g/mol |
| CAS Number | 852043-35-7 |
| Purity | >99% |
| Stability | 1 Year |
| Storage Temperature | -20°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
